

Application Notes and Protocols for the Total Synthesis of (+)-Dodoneine

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Compound of Interest

Compound Name: *Dodonolide*

Cat. No.: *B15592279*

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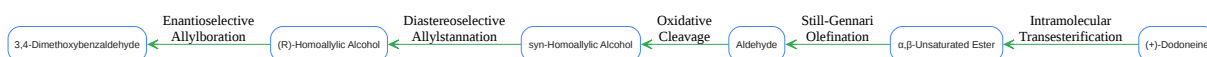
These application notes provide a comprehensive overview of a stereoselective total synthesis of (+)-dodoneine, a naturally occurring dihydropyranone. The presented protocol is based on the work of Allais and Ducrot and is intended for research purposes.

Introduction

(+)-Dodoneine is a bioactive natural product isolated from *Tapinanthus dodoneifolius*. Its synthesis has garnered interest due to its potential pharmacological activities. This document outlines a robust and stereocontrolled synthetic route, providing detailed experimental procedures for the key transformations and summarizing the quantitative data for each step.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach. The key disconnections involve the formation of the dihydropyranone ring via an intramolecular transesterification and the establishment of the stereocenters through a series of stereoselective reactions.



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Caption: Retrosynthetic analysis of (+)-dodoneine.

Experimental Protocols

Step 1: Enantioselective Allylboration of 3,4-Dimethoxybenzaldehyde

This step establishes the first stereocenter of the molecule using a catalytic enantioselective allylboration.

Protocol:

To a solution of 3,4-dimethoxybenzaldehyde (1.0 equiv) in toluene (0.5 M) at -78 °C is added (R,R)-p-F-vivol B (5 mol%). Allylboronic acid pinacol ester (1.2 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective Allylstannation

The second stereocenter is introduced with high diastereoselectivity via an allylstannation reaction.

Protocol:

To a solution of the homoallylic alcohol from Step 1 (1.0 equiv) in CH₂Cl₂ (0.2 M) at -78 °C is added allyltributyltin (1.5 equiv) followed by the dropwise addition of BF₃·OEt₂ (1.2 equiv). The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Oxidative Cleavage

The terminal alkene is cleaved to afford the corresponding aldehyde.

Protocol:

To a solution of the diol from Step 2 (1.0 equiv) in a 3:1 mixture of dioxane and water (0.1 M) is added 2,6-lutidine (2.0 equiv) and a catalytic amount of OsO₄ (2 mol%). Sodium periodate (4.0 equiv) is then added portion-wise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude aldehyde is used in the next step without further purification.

Step 4: Still-Gennari Olefination

A Z-selective olefination reaction is employed to introduce the α,β -unsaturated ester moiety.

Protocol:

To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.5 equiv) and 18-crown-6 (1.5 equiv) in THF (0.1 M) at -78 °C is added KHMDS (1.4 equiv) dropwise. The mixture is stirred for 30 minutes, after which a solution of the crude aldehyde from Step 3 (1.0 equiv) in THF is added. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.

Step 5: Intramolecular Transesterification (Lactonization)

The final step involves the cyclization to form the dihydropyranone ring.

Protocol:

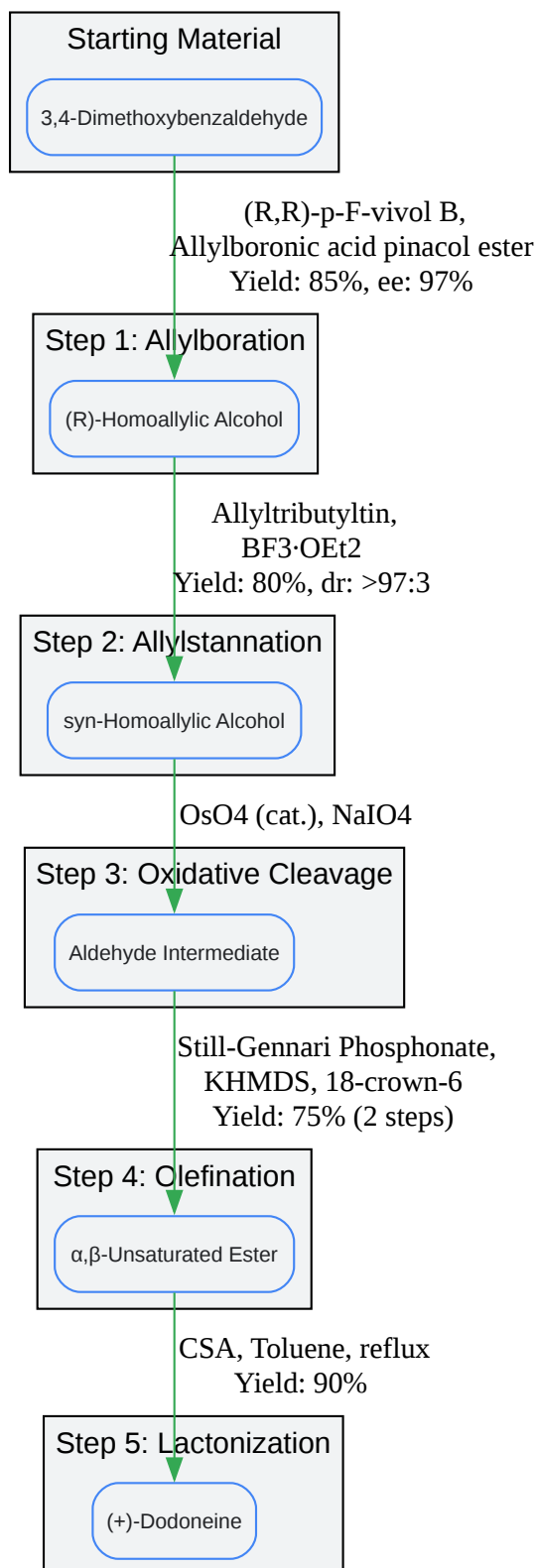
The α,β -unsaturated ester from Step 4 (1.0 equiv) is dissolved in toluene (0.05 M), and a catalytic amount of camphorsulfonic acid (CSA, 10 mol%) is added. The reaction mixture is heated to reflux for 6 hours with azeotropic removal of methanol using a Dean-Stark apparatus. The reaction mixture is cooled to room temperature, quenched with a saturated aqueous solution of NaHCO₃, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford (+)-dodoneine.

Quantitative Data Summary

Step	Reaction	Product	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee) (%)
1	Enantioselective Allylboration	(R)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol	85	-	97
2	Diastereoselective Allylstannation	(1R,2R)-1-(3,4-dimethoxyphenyl)hexane-1,5-dien-2-ol	80	>97:3	-
3	Oxidative Cleavage	(2R,3R)-3-hydroxy-2-(3,4-dimethoxyphenyl)-5-oxopentanal	-	-	-
4	Still-Gennari Olefination	Methyl (Z)-5-((2R,3R)-3-hydroxy-2-(3,4-dimethoxyphenyl)pent-4-enylidene)pent-2-enoate	75 (over 2 steps)	-	-
5	Intramolecular Transesterification	(+)-Dodoneine	90	-	-

Synthetic Workflow

The overall synthetic sequence is depicted in the following workflow diagram.



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Caption: Total synthesis workflow for (+)-dodoneine.

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